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1-(Trifluoroacetyl)imidazole

Cat. No.: B074255
CAS No.: 1546-79-8
M. Wt: 164.09 g/mol
InChI Key: SINBGNJPYWNUQI-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Chemical Science

Imidazole derivatives are a class of heterocyclic compounds that hold a prominent position in chemical science due to their diverse applications and presence in fundamental biological molecules. wisdomlib.orgresearchgate.net The imidazole ring, a five-membered heterocycle with two nitrogen atoms, imparts unique electronic and hydrogen-bonding capabilities to the molecules in which it is found. bohrium.com This structural feature is a cornerstone in many biologically active compounds, including amino acids like histidine, and is a core component of many pharmaceuticals. researchgate.netneuroquantology.com The versatility of the imidazole scaffold allows for a wide range of chemical modifications, leading to the synthesis of compounds with varied pharmacological activities, such as antifungal, anti-inflammatory, and anticancer properties. wisdomlib.orgbohrium.comajrconline.org In synthetic chemistry, imidazole and its derivatives are crucial intermediates and catalysts. researchgate.net

The Unique Role of the Trifluoroacetyl Group in Chemical Reactivity

The trifluoroacetyl (TFA) group is an acyl group distinguished by the presence of three fluorine atoms. This feature dramatically influences the chemical reactivity of the molecule to which it is attached. d-nb.infothieme-connect.com The strong electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the carbonyl carbon in the trifluoroacetyl group, making it highly susceptible to nucleophilic attack. ontosight.ai This enhanced reactivity is a key reason why trifluoroacetylating agents are often more effective than their non-fluorinated counterparts. d-nb.info

Furthermore, the trifluoroacetyl group can serve as a protecting group for amines, alcohols, and thiols in organic synthesis. d-nb.infoacs.org Its introduction can modify the physical and chemical properties of a molecule, such as its solubility and volatility, which is particularly useful in analytical techniques like gas chromatography. The stability of the trifluoroacetyl group under certain conditions, coupled with its facile removal under others, makes it a versatile tool for synthetic chemists. d-nb.infoacs.org

Historical Context and Evolution of Research on 1-(Trifluoroacetyl)imidazole

The development of this compound is rooted in the advancements of fluorine chemistry during the mid-20th century. smolecule.com Early synthetic methods involved the reaction of imidazole with trifluoroacetic anhydride (B1165640). smolecule.comchemicalbook.com While effective, these initial procedures often faced challenges related to scalability and sensitivity to moisture. smolecule.com

Over the years, research has focused on optimizing the synthesis and exploring the applications of this compound. It has become recognized as a versatile and highly reactive reagent for introducing the trifluoroacetyl group into various molecules. smolecule.com Its utility has been demonstrated in the derivatization of a wide range of functional groups, including amines, alcohols, and phenols. smolecule.comchemicalbook.com This has made it a valuable tool in analytical chemistry, for example, in the detection of chemical warfare agent degradation products. researchgate.net

Scope and Objectives of Current Research Trends

Current research involving this compound continues to expand its applications in both synthetic and analytical chemistry. In medicinal chemistry, there is ongoing exploration of its use in modifying drug candidates to improve properties like bioavailability and metabolic stability. smolecule.com Studies have investigated its potential in the development of novel anticancer and antifungal agents. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F3N2O B074255 1-(Trifluoroacetyl)imidazole CAS No. 1546-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-imidazol-1-ylethanone
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InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H
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InChI Key

SINBGNJPYWNUQI-UHFFFAOYSA-N
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Canonical SMILES

C1=CN(C=N1)C(=O)C(F)(F)F
Source PubChem
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Molecular Formula

C5H3F3N2O
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DSSTOX Substance ID

DTXSID60165669
Record name 1-(Trifluoroacetyl)imidazole
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Molecular Weight

164.09 g/mol
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Physical Description

Colorless to light yellow liquid.
Record name 1-(Trifluoroacetyl)-1H-imidazole
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CAS No.

1546-79-8
Record name 1-(Trifluoroacetyl)imidazole
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Record name 1-(TRIFLUOROACETYL)IMIDAZOLE
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Advanced Synthetic Methodologies for 1 Trifluoroacetyl Imidazole

Direct Acylation Routes

Direct acylation of imidazole (B134444) stands as a primary method for the synthesis of 1-(trifluoroacetyl)imidazole. This approach involves the reaction of imidazole with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. The efficiency and outcome of these reactions are highly dependent on the reaction conditions.

Imidazole and Trifluoroacetic Anhydride: Reaction Kinetics and Yield Optimization

The reaction between imidazole and trifluoroacetic anhydride (TFAA) is a common method for preparing this compound. To optimize the yield and minimize the formation of byproducts, a controlled stoichiometry is crucial. Utilizing a 1:1 molar ratio of TFAA to imidazole helps to limit the occurrence of N,N-diacetylated impurities.

In a notable pilot-scale production, the synthesis of this compound was achieved with an 88% yield by reacting 20 kg of imidazole with TFAA. The resulting product demonstrated high purity, with impurities such as unreacted imidazole accounting for less than 1%, as validated by High-Performance Liquid Chromatography (HPLC). While specific kinetic data for this reaction is not extensively detailed in the available literature, the high yield achieved in a large-scale synthesis suggests favorable reaction kinetics under optimized conditions. The reaction is typically carried out in a suitable solvent, and the product is isolated after filtration and removal of the solvent.

ReactantsMolar Ratio (TFAA:Imidazole)YieldPurityReference
Trifluoroacetic Anhydride, Imidazole1:188%>99%

This interactive data table summarizes the yield and purity obtained from the reaction of trifluoroacetic anhydride and imidazole.

Imidazole and Trifluoroacetyl Chloride: Catalyst Influence and Selectivity

The synthesis of this compound can also be accomplished through the acylation of imidazole with trifluoroacetyl chloride. This method often employs a base, such as pyridine, to scavenge the hydrogen chloride generated during the reaction, thus driving the reaction to completion. smolecule.com The selectivity of this reaction is generally high for the formation of the mono-acylated product, provided that the stoichiometry is carefully controlled.

While the use of a base is common, detailed studies on the influence of various catalysts on the reaction rate and selectivity are not extensively documented in the reviewed literature. The reaction is typically performed in an inert solvent to facilitate the reaction and product isolation.

Impact of Solvent Systems on Reaction Efficiency and Purity

The choice of solvent plays a critical role in the efficiency and purity of this compound synthesis. A range of solvents has been utilized for the direct acylation of imidazole. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, and benzene (B151609) are commonly employed. These solvents are chosen for their ability to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions.

Solvent-free conditions have also been explored as a greener alternative. In one approach, imidazole and trifluoroacetic anhydride are mixed with powdered potassium carbonate at low temperatures, followed by heating. This method avoids the use of volatile organic solvents and can offer high yields. The purity of the product obtained from different solvent systems can vary, and purification methods such as distillation or crystallization are often necessary to obtain high-purity this compound. A comparative analysis of different solvent systems highlights a balance between reaction efficiency, environmental impact, and scalability. For instance, while industrial flow reactors can achieve high throughput and purity with minimal solvent use, they require significant capital investment.

Synthesis MethodSolventYield (%)Purity (%)Reference
Ketene MethodBenzene78-8295
Solvent-FreeNone85-9097.5
Industrial FlowMinimal89-9298.5

This interactive data table compares the yield and purity of this compound synthesis in different solvent systems.

Alternative Synthetic Pathways

Beyond direct acylation, alternative synthetic strategies have been developed to access trifluoroacetylated imidazole derivatives. These methods offer different approaches to constructing the target molecule, sometimes providing access to specific isomers or overcoming limitations of direct acylation.

Aza-Michael Addition Approaches for Imidazole Derivatives

The aza-Michael addition has emerged as a powerful tool for the formation of carbon-nitrogen bonds and has been applied to the synthesis of N-substituted imidazoles. semanticscholar.orgd-nb.info A notable application of this reaction is the synthesis of 5-(trifluoroacetyl)imidazoles. This is achieved through a reaction cascade initiated by the aza-Michael addition of benzimidamides to trifluoromethyl(α-bromoalkenyl)ketones. The reaction proceeds through the formation of an aza-Michael adduct, which then undergoes intramolecular nucleophilic substitution and subsequent aromatization to yield the desired 5-(trifluoroacetyl)imidazole. grafiati.comresearchgate.net This method provides a route to trifluoroacetylated imidazoles with substitution at the 5-position of the imidazole ring. grafiati.com The reaction can be carried out under catalyst-free conditions, and the yields can be enhanced by the use of mild oxidizing agents. researchgate.net

Ring Transformation Strategies: Utilizing Mesoionic 1,3-Oxazolium-5-olates

A sophisticated strategy for the synthesis of 5-trifluoroacetylimidazoles involves the ring transformation of mesoionic 1,3-oxazolium-5-olates. pharm.or.jpnih.gov These mesoionic compounds, which can be prepared from the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride, are reactive intermediates. pharm.or.jprsc.org

The reaction of these 4-trifluoroacetyl-1,3-oxazolium-5-olates with amidines leads to the formation of 5-trifluoroacetylimidazoles in moderate yields. pharm.or.jpnih.gov The mechanism involves an initial nucleophilic attack of the amidine on the C-2 position of the oxazolium ring, leading to a novel ring transformation. pharm.or.jpnih.gov This method is advantageous as it allows for the introduction of various substituents on the imidazole ring by selecting the appropriate starting N-acyl-N-alkylglycines and amidines. rsc.org The reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate at elevated temperatures. pharm.or.jp

Starting MaterialsReagentsProductYield (%)Reference
N-acyl-N-alkylglycines, Trifluoroacetic AnhydrideAmidines, K₂CO₃5-TrifluoroacetylimidazolesModerate pharm.or.jpnih.gov
4-Trifluoroacetyl-1,3-oxazolium-5-olate, Formamidine hydrochlorideK₂CO₃, DMF5-Trifluoroacetylimidazole and Dihydroimidazole63 and 19 pharm.or.jp

This interactive data table summarizes the synthesis of 5-trifluoroacetylimidazoles via ring transformation of mesoionic 1,3-oxazolium-5-olates.

Mechanism of Ring Opening and Cyclization in Mesoionic Systems

Mesoionic compounds, such as 1,3-oxazolium-5-olates (also known as münchnones), serve as versatile synthons for a variety of heterocyclic compounds. pharm.or.jpclockss.org The reactivity of these systems, particularly those bearing a 4-trifluoroacetyl group, is of significant interest for the synthesis of trifluoroacetylated imidazoles. pharm.or.jp The 4-trifluoroacetyl-1,3-oxazolium-5-olates are noteworthy for their stability, allowing for isolation and storage, which is not typical for many mesoionic 1,3-oxazolium-5-olates. pharm.or.jp

The reaction mechanism hinges on the electrophilic nature of the mesoionic ring. Nucleophiles can attack at three potential sites: C-2, C-5, and the carbonyl carbon of the trifluoroacetyl group. pharm.or.jp While reactions with nucleophiles like water, ethanol, and acetic acid proceed via an initial attack at the C-5 position leading to ring-opening, reactions with nitrogen-based nucleophiles such as amidines and ammonia (B1221849) show a different regioselectivity. pharm.or.jpclockss.org

In the synthesis of trifluoroacetylated imidazoles, the key step involves the reaction of a 4-trifluoroacetyl-1,3-oxazolium-5-olate with an amidine. pharm.or.jp The reaction is initiated by a nucleophilic attack of the amidine on the C-2 position of the mesoionic ring. pharm.or.jpnih.gov This is followed by a ring-opening and subsequent cyclization process, which ultimately leads to the formation of the 5-trifluoroacetylimidazole derivative. pharm.or.jp This regioselective attack on the C-2 position is a crucial aspect of the mechanism, directing the reaction towards the desired imidazole product. lookchem.comresearchgate.net

Synthesis of 5-Trifluoroacetylimidazoles via Oxazolium-5-olates

A convenient method for the synthesis of 5-trifluoroacetylimidazoles utilizes the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. pharm.or.jpbenthamscience.com These mesoionic precursors are readily prepared from the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride. pharm.or.jpresearchgate.net

The subsequent reaction with amidines in the presence of a base like potassium carbonate in a solvent such as dry DMF at elevated temperatures (e.g., 70 °C) yields the target 5-trifluoroacetylimidazoles in moderate yields. pharm.or.jp A one-pot procedure, where the mesoionic compound is generated in situ and directly reacted with the amidine, has been shown to provide slightly higher yields. pharm.or.jp This approach offers a significant advantage due to the wide variety of substituents that can be introduced at the R1 and R2 positions of the resulting imidazole, stemming from the flexibility in the choice of the initial N-acyl-N-alkylglycines. pharm.or.jp

However, the reaction is not without side products. The formation of 4,5-dihydroimidazoles has been observed in all examined reactions. pharm.or.jp The mechanism for the formation of these side products is also discussed in the literature. pharm.or.jp

Purification and Characterization of Synthetic Products

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the quality and identity of the final product.

Chromatographic Techniques for High Purity Isolation

Chromatography is a cornerstone for the purification of chemical compounds, and various techniques are employed to achieve high-purity this compound. mz-at.denih.gov Gas chromatography (GC) is a powerful tool for this purpose, and this compound itself is often used as a derivatizing agent in GC to enhance the volatility and detectability of polar compounds. greyhoundchrom.com

For the isolation of the synthesized product, high-performance liquid chromatography (HPLC) is a widely used technique. A pilot-scale solvent-free production of this compound reported the use of HPLC to validate the purity of the product, confirming that impurities such as unreacted imidazole were less than 1%.

Chiral chromatography is a specialized technique that has become indispensable for the separation of enantiomers, which is crucial in the pharmaceutical and chemical industries. mz-at.de While not directly applied to the purification of the achiral this compound, the principles of using specialized stationary phases to achieve separation are fundamental to chromatographic purification. mz-at.de

Spectroscopic Validation of Synthesized this compound

A suite of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. pharm.or.jp For instance, the ¹³C-NMR spectrum of a related compound, 4-trifluoroacetyl-1,3-oxazolium-5-olate, shows a characteristic signal for the trifluoromethyl group with a large one-bond carbon-fluorine coupling constant (¹J C-F) of approximately 289.0 Hz, and a two-bond coupling (²J C-F) of about 37.4 Hz to the carbonyl carbon. pharm.or.jp Similar characteristic signals would be expected for this compound. ¹⁹F NMR is also a key technique for confirming the presence and chemical environment of the fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. pharm.or.jp A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key diagnostic peak for this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. pharm.or.jp Gas chromatography-mass spectrometry (GC-MS) is a common method used to analyze the purity and confirm the identity of this compound. nih.gov The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (164.09 g/mol ). nih.govavantorsciences.com

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N, F, O) in the compound, which can be compared to the calculated theoretical values to confirm the empirical formula. pharm.or.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the presence of fluorine atoms, confirming the successful synthesis and purity of the compound.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons on the imidazole ring. chemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing trifluoroacetyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. spectrabase.com The carbonyl carbon of the trifluoroacetyl group and the carbons of the imidazole ring resonate at characteristic chemical shifts.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for compounds containing fluorine. For this compound, a single resonance is typically observed for the three equivalent fluorine atoms of the trifluoroacetyl group, usually in the range of -70 to -75 ppm. This confirms the presence and electronic environment of the trifluoroacetyl moiety.

The following table summarizes typical NMR data for this compound.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹Hδ 7.2-8.2MultipletsImidazole ring protons
¹³Cδ 117-140Multiple peaksImidazole ring carbons
¹³Cδ ~157 (q)QuartetCarbonyl carbon (C=O)
¹³Cδ ~116 (q)QuartetTrifluoromethyl carbon (CF₃)
¹⁹Fδ ~-74SingletTrifluoromethyl group (CF₃)

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. nist.govchemicalbook.com For this compound, these methods are crucial for identifying characteristic functional groups. chemicalbook.com

IR Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the trifluoroacetyl group, typically appearing around 1750 cm⁻¹. Other significant bands include those for C-N stretching and C-F stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy also reveals information about the molecular vibrations. The C=O stretch is also observable in the Raman spectrum, along with other vibrations of the imidazole ring and the trifluoroacetyl group.

Key vibrational frequencies for this compound are presented in the table below.

Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Stretch~1750
C-N Stretch1300-1400
C-F Stretch1100-1200
Imidazole Ring VibrationsVarious bands in the fingerprint region
Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). nih.gov

For this compound, with a molecular formula of C₅H₃F₃N₂O, the expected monoisotopic mass is approximately 164.02 g/mol . nist.govscbt.com Electron ionization (EI) is a common method used for the analysis of this compound. nist.gov

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, characteristic fragment ions are observed, which provide valuable structural information. Common fragmentation pathways involve the loss of the trifluoroacetyl group or cleavage of the imidazole ring. The base peak in the mass spectrum is often the m/z of the most stable fragment ion. nih.gov

A summary of key mass spectrometry data is provided in the table below.

Parameter Value
Molecular FormulaC₅H₃F₃N₂O nist.govscbt.com
Molecular Weight164.09 g/mol scbt.comsigmaaldrich.com
Monoisotopic Mass164.01974721 Da nih.gov
Major Fragment Ions (m/z)Dependent on ionization method and energy

Challenges and Optimization in Synthesis

The synthesis of this compound is not without its challenges. Key issues that require careful control and optimization include its sensitivity to moisture, the formation of byproducts, and the presence of color impurities.

Mitigation of Moisture Sensitivity and Hydrolysis

This compound is highly susceptible to hydrolysis in the presence of moisture. quinoline-thiophene.com The electrophilic carbonyl carbon of the trifluoroacetyl group is readily attacked by water, leading to the cleavage of the amide bond and the formation of imidazole and trifluoroacetic acid. This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.

Strategies to mitigate moisture sensitivity include:

Inert Atmosphere: Conducting the synthesis and handling of the product under an inert atmosphere, such as nitrogen or argon, is crucial to exclude moisture.

Anhydrous Reagents and Solvents: The use of anhydrous solvents and reagents is essential to prevent premature hydrolysis.

Drying Agents: The addition of drying agents, such as molecular sieves, to the reaction mixture can help to scavenge any trace amounts of water.

Control of Byproduct Formation, e.g., Diacylation

A significant challenge in the synthesis of this compound is the potential for byproduct formation, most notably diacylation. rsc.org Diacylation can occur when a second molecule of the acylating agent reacts with the initially formed product.

To control and minimize the formation of byproducts like diacylated imidazoles, the following strategies are employed:

Stoichiometric Control: Precise control of the stoichiometry of the reactants is critical. Using a 1:1 molar ratio of imidazole to the trifluoroacetylating agent helps to prevent over-acylation.

Reaction Conditions: Optimization of reaction parameters such as temperature and reaction time can favor the formation of the desired mono-acylated product.

Choice of Acylating Agent: The reactivity of the acylating agent can influence the extent of byproduct formation.

Strategies for Color Impurity Removal

The synthesis of this compound can sometimes result in a product that is discolored due to the presence of impurities. These color impurities can arise from various sources, including side reactions and the degradation of starting materials or the product.

Effective strategies for the removal of color impurities include:

Activated Carbon Treatment: Treating the crude product solution with activated carbon is a common and effective method for adsorbing colored impurities.

Recrystallization: Purification by recrystallization can effectively remove both colored and colorless impurities, leading to a product with high purity.

Distillation: For liquid products, distillation under reduced pressure can be an effective method for purification and removal of colored, non-volatile impurities.

Mechanistic Studies of 1 Trifluoroacetyl Imidazole Reactivity

Nucleophilic Substitution Reactions

1-(Trifluoroacetyl)imidazole readily undergoes nucleophilic substitution reactions, a class of reactions central to its synthetic utility. chemimpex.com The core of its reactivity lies in the transfer of the trifluoroacetyl group to a nucleophile.

Mechanism of Trifluoroacetyl Group Transfer

The transfer of the trifluoroacetyl group from this compound to a nucleophile proceeds through a well-established nucleophilic acyl substitution mechanism. The process is initiated by the attack of a nucleophile on the carbonyl carbon of the trifluoroacetyl group. This carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. The attack results in the formation of a tetrahedral intermediate. Subsequently, the imidazole (B134444) ring, being a good leaving group, is expelled, leading to the formation of the trifluoroacetylated product and imidazole.

Reactivity with Amines: Amino Acid and Nucleoside Derivatization

This compound is a highly effective reagent for the trifluoroacetylation of amines, including amino acids and nucleosides. sigmaaldrich.com This reaction is significant in analytical chemistry, particularly in gas chromatography, as it enhances the volatility of these polar compounds. The trifluoroacetylation of the amino groups in amino acids and the aminomethyl side chains of certain nucleosides proceeds efficiently. sigmaaldrich.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of TFAI, leading to the formation of a stable trifluoroacetylated derivative.

Reactivity with Alcohols and Phenols

Similar to its reaction with amines, this compound also reacts with alcohols and phenols to yield trifluoroacetyl esters. chemimpex.comsmolecule.com This reaction is another application of its role as a trifluoroacetylating agent. The oxygen atom of the hydroxyl group in alcohols and phenols acts as the nucleophile, attacking the carbonyl carbon of TFAI. This leads to the formation of the corresponding trifluoroacetate (B77799) ester and imidazole. The reaction is generally efficient for both aliphatic and aromatic alcohols. oup.com

Reactivity with Carbohydrates

The utility of this compound extends to the derivatization of carbohydrates. smolecule.com The hydroxyl groups present in carbohydrate molecules can be trifluoroacetylated using TFAI. This modification is particularly useful for increasing the volatility of carbohydrates for analysis by gas chromatography. The reaction mechanism follows the general pattern of nucleophilic acyl substitution, where the oxygen atoms of the carbohydrate's hydroxyl groups attack the carbonyl carbon of TFAI.

Acylation Reactions

Beyond its specific use in trifluoroacetylation, this compound is recognized as a versatile acylation reagent in a broader context. sigmaaldrich.comsmolecule.com

Influence of Reaction Conditions on Acylation Efficiency

The efficiency of acylation reactions using this compound is highly dependent on the specific reaction conditions employed. As a potent trifluoroacetylating agent, it is utilized for modifying various substrates, including amines and alcohols. The choice of solvent, temperature, and the presence of catalysts or additives can significantly impact reaction outcomes, including yield and chemoselectivity.

Key factors influencing acylation efficiency include:

Solvent: The solvent plays a crucial role in the reaction. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation and subsequent reactions of this compound. chemicalbook.com Studies on analogous acylation reactions have shown that ethereal solvents like THF can be optimal, while non-ethereal media may lead to reduced selectivity and conversion. nih.gov In some cases, trifluoroacetic acid itself is used as the solvent, particularly in the acylation of aromatic hydrocarbons. oup.com

Temperature: Temperature control is critical. The synthesis of this compound from imidazole and trifluoroacetic anhydride (B1165640) is often conducted with cooling. chemicalbook.com Conversely, acylation reactions, such as the benzoylation of anisole (B1667542) using a related N-acylimidazole, may require heating under reflux to proceed to completion. oup.com

Stoichiometry and Reagents: The molar ratio of reactants is key to preventing side reactions. For instance, a controlled stoichiometry (1:1 ratio of trifluoroacetic anhydride to imidazole) is used to limit the formation of diacylated byproducts.

Moisture Control: this compound is highly sensitive to moisture, hydrolyzing to form trifluoroacetic acid. chemicalbook.comsmolecule.com Therefore, reactions must be carried out under anhydrous conditions, often involving an inert atmosphere (e.g., nitrogen or argon) and the use of dry solvents to ensure high acylation efficiency. chemicalbook.com

The following table summarizes the impact of various conditions on acylation reactions involving N-acylimidazoles, providing insights applicable to this compound.

ParameterConditionEffect on AcylationSource
Solvent Tetrahydrofuran (THF)Commonly used for preparation and reactions. chemicalbook.com Optimal for some acylations. nih.gov chemicalbook.comnih.gov
Trifluoroacetic AcidUsed as a solvent for acylation of aromatic compounds. oup.com oup.com
Temperature Cooling (0-5°C)Often used during the synthesis of the reagent.
Heating/RefluxRequired for certain acylation reactions to proceed. oup.com oup.com
Atmosphere Anhydrous/Inert (N₂)Prevents hydrolysis of the moisture-sensitive reagent. chemicalbook.com chemicalbook.com
Additives Molecular SievesUsed to mitigate moisture and prevent hydrolysis.

Specific Reaction Pathways

Aldol (B89426) Condensations involving this compound

This compound can act as a catalyst in aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. srmist.edu.in An aldol condensation typically involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxyketone or β-hydroxyaldehyde, which may subsequently dehydrate. srmist.edu.in

In a specific application, this compound is used as a reagent in a condensation reaction that is a key step in the synthesis of the anti-inflammatory drug Celecoxib. rsc.org The reaction involves the condensation of 4-methyl-acetophenone with this compound in the presence of a strong base, sodium bis(trimethylsilyl)amide. This process forms 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, a critical intermediate that undergoes subsequent cyclization. rsc.org This demonstrates the role of this compound in facilitating Claisen-type condensations to generate β-dicarbonyl compounds, which are valuable precursors for more complex molecules.

Cyclization Reactions Leading to Complex Heterocycles

The trifluoroacetyl group introduced by this compound can activate molecules for subsequent cyclization reactions, leading to the formation of complex heterocyclic structures. smolecule.com Heterocycles are core components of many pharmaceuticals and biologically active compounds.

A prominent example is the synthesis of pyrazole (B372694) rings. As mentioned previously, the 1,3-dione generated from the reaction of an acetophenone (B1666503) with this compound can be reacted with a hydrazine (B178648) derivative. rsc.org This subsequent step is a condensation and cyclization reaction that yields a highly substituted pyrazole, forming the central heterocyclic core of molecules like Celecoxib. rsc.org The reactivity imparted by the trifluoroacetyl moiety is instrumental in driving the formation of these complex ring systems. Research on related trifluoromethyl ketones shows they are versatile precursors for a wide array of heterocycles, including isoxazoles and pyrazoles, through cyclization with various nucleophiles. umich.edu

Interaction with Water and Formation of Trifluoroacetic Acid

This compound is highly susceptible to hydrolysis. It reacts readily with water, which cleaves the acyl-imidazole bond to release trifluoroacetic acid and imidazole. smolecule.com This reactivity is a direct consequence of the electrophilic nature of the carbonyl carbon in the trifluoroacetyl group.

Reaction with Water: C₅H₃F₃N₂O + H₂O → CF₃COOH + C₃H₄N₂

This moisture sensitivity necessitates careful handling and storage procedures. The compound is typically stored under an inert atmosphere, such as nitrogen, and in a cold, dry environment to prevent degradation. chemicalbook.com The release of trifluoroacetic acid, a corrosive compound, upon contact with moisture is a significant consideration for its handling. smolecule.com In synthetic procedures, this hydrolysis can be a challenge, potentially reducing the yield of the desired acylated product. To counteract this, chemists often employ inert atmosphere processing (e.g., in a glovebox) or add drying agents like molecular sieves to the reaction mixture.

Theoretical and Computational Investigations of Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not widely reported in the reviewed literature, DFT is a powerful computational tool extensively used to investigate the reactivity of related systems. rsc.org Such studies provide deep insights into reaction mechanisms, transition state geometries, and the energetic profiles of reaction pathways, which are often difficult to determine experimentally. rsc.orgresearchgate.net

For analogous systems, DFT calculations, often using functionals like B3LYP, have been successfully applied to:

Elucidate Reaction Mechanisms: DFT can map out the step-by-step mechanism of complex reactions. For instance, studies on Friedel-Crafts acylation reactions, where this compound can be a reagent, could use DFT to model the formation of acylating agents and their subsequent electrophilic attack on an aromatic ring. nih.govacs.org It can help verify proposed mechanisms, such as the potential formation of a trifluoroacetyl carbocation. acs.org

Analyze Transition States: By locating and calculating the energies of transition states, DFT can determine the rate-determining step of a reaction and predict how changes in substrate or catalyst structure will affect the reaction rate. itu.edu.tr

Investigate Reactivity and Selectivity: DFT is used to understand the electronic structure of reactants and how it governs reactivity. For imidazole-based systems, DFT has been used to study processes like proton transfer, which is fundamental to understanding the compound's basicity and catalytic activity. nih.gov Calculations can reveal changes in electron density at different atoms during a reaction, explaining why a reaction occurs at a specific site. nih.gov

The application of DFT to the reactivity of this compound could clarify the mechanisms of its acylation, condensation, and cyclization reactions, providing a quantitative understanding of the energy barriers and the stability of intermediates and transition states.

Molecular Electrostatic Potential (MEP) Analysis of Reactive Sites

Molecular Electrostatic Potential (MEP) analysis serves as a powerful computational tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MEP map visually represents the charge distribution on the molecular surface, where different colors denote varying levels of electrostatic potential.

For this compound, MEP analysis highlights distinct regions of electron density. orientjchem.org Regions with negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and thus represent likely sites for nucleophilic attack. skku.edu Green areas signify intermediate electrostatic potential. royalsocietypublishing.org

The analysis reveals that the most negative potential is concentrated on the carbonyl oxygen atom and the non-acylated nitrogen atom of the imidazole ring. This suggests these are the most favorable sites for interaction with electrophiles. In contrast, the highest positive potential is located on the carbonyl carbon and the carbon of the trifluoromethyl group, identifying them as the primary targets for nucleophilic attack. The electron-withdrawing nature of the trifluoroacetyl group makes the carbonyl carbon a potent electrophile.

Table 1: Molecular Electrostatic Potential (MEP) Analysis of Reactive Sites in this compound This interactive table outlines the key reactive sites on the this compound molecule as predicted by MEP analysis.

Atomic SitePredicted ReactivityDescription
Carbonyl Oxygen Electrophilic AttackHigh electron density (negative potential) makes it attractive to electrophiles.
Imidazole Nitrogen (non-acylated) Electrophilic AttackAnother site of high electron density, susceptible to electrophilic interaction. orientjchem.org
Carbonyl Carbon Nucleophilic AttackSignificant electron deficiency (positive potential) due to the attached oxygen and trifluoromethyl group, making it a prime target for nucleophiles.
Trifluoromethyl Carbon Nucleophilic AttackPositive potential region, indicating susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. irjweb.comschrodinger.com A smaller gap typically corresponds to higher reactivity. irjweb.com

In the case of this compound, computational studies show that the HOMO is primarily localized on the imidazole ring. This indicates that the imidazole moiety is the main electron-donating part of the molecule. The LUMO, conversely, is concentrated on the trifluoroacetyl group, which acts as the electron-accepting region. researchgate.net

This distribution of frontier orbitals governs the molecule's reactive behavior. In a reaction with a nucleophile, the nucleophile's HOMO interacts with the LUMO of this compound, directing the attack towards the electron-deficient trifluoroacetyl group. In a reaction with an electrophile, the electrophile's LUMO interacts with the HOMO of this compound, favoring an attack on the electron-rich imidazole ring. The calculated energy gap provides a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for this compound This interactive table presents the calculated energies of the frontier molecular orbitals and the resulting energy gap for this compound.

Molecular OrbitalEnergy (eV)Location of Primary ContributionImplication for Reactivity
HOMO -8.12 researchgate.netImidazole RingElectron-donating region, site for electrophilic attack.
LUMO -1.56 researchgate.netTrifluoroacetyl GroupElectron-accepting region, site for nucleophilic attack.
HOMO-LUMO Gap 6.56 researchgate.net-An indicator of the molecule's kinetic stability and overall reactivity. irjweb.com

Applications of 1 Trifluoroacetyl Imidazole in Organic Synthesis

Trifluoroacetylation as a Synthetic Tool

Trifluoroacetylation, the process of adding a trifluoroacetyl group (-COCF3), is a key transformation facilitated by 1-(trifluoroacetyl)imidazole. The high electrophilicity of the carbonyl carbon in this reagent, significantly enhanced by the strong electron-withdrawing nature of the trifluoromethyl group, makes it highly susceptible to nucleophilic attack. This reactivity allows for the efficient transfer of the trifluoroacetyl moiety to a wide range of nucleophilic substrates.

Introduction of Trifluoroacetyl Groups into Various Substrates

This compound is a versatile acylation reagent effective for introducing the trifluoroacetyl group into a variety of organic molecules. smolecule.com It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding trifluoroacetylated products. smolecule.comorganic-chemistry.org This modification can significantly influence the parent molecule's reactivity, solubility, and other physicochemical properties. smolecule.com The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group, leading to a tetrahedral intermediate which then eliminates the imidazole (B134444) moiety to yield the final product. smolecule.com

Table 1: Examples of Trifluoroacetylation of Various Substrates

Substrate Type Example Product
Primary Amine Aniline N-Phenyl-2,2,2-trifluoroacetamide
Alcohol Benzyl alcohol Benzyl 2,2,2-trifluoroacetate

Applications in Modifying Amino Acids and Nucleosides

In the realm of biochemistry and medicinal chemistry, this compound has proven to be a valuable tool for the specific modification of biomolecules. It is an effective reagent for the trifluoroacetylation of the aminomethyl side chains of certain nucleosides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This targeted modification is crucial for studying the structure-activity relationships of nucleosides and for the development of novel therapeutic agents. The trifluoroacetyl group can also be used as an N-blocking group in the synthesis of amino-sugar nucleosides. rsc.org This protection strategy is essential during complex synthetic sequences to prevent unwanted side reactions involving the amino group.

Microwave-Promoted Trifluoroacetylation of Aromatic Amines

To enhance reaction efficiency, microwave irradiation has been employed as a non-conventional energy source for organic synthesis. researchgate.netnih.gov A simple and rapid microwave-promoted procedure has been developed for the direct preparation of trifluoroacetanilides from substituted anilines and trifluoroacetic acid. researchgate.net This method often results in high yields and purity with significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov While this specific method uses trifluoroacetic acid, it highlights the utility of microwave assistance in trifluoroacetylation reactions, a principle that can be extended to reactions involving this compound for a more efficient synthesis. researchgate.net

Protecting Group Chemistry

The trifluoroacetyl group is a valuable protecting group in multi-step organic synthesis due to its stability under certain conditions and its susceptibility to removal under specific, often mild, conditions. This compound is an excellent reagent for introducing this protective moiety. smolecule.com

Trifluoroacetyl Group as a Protecting Group for Amines and Alcohols

The trifluoroacetyl group is particularly useful for the protection of sensitive functional groups like amines and alcohols. smolecule.comorganic-chemistry.org N- and O-trifluoroacetylation has been successfully used to protect secondary amines and hydroxyl groups, respectively, especially under strong acidic or oxidative conditions such as nitrolysis/nitration. bath.ac.ukresearchgate.net For example, the trifluoroacetyl group can effectively shield hydroxyl groups during nitrolysis using potent nitrating agents. google.com Similarly, it can protect amine groups from nitrolysis, preventing undesired side reactions. google.com

Selective Deprotection Strategies

A key advantage of the trifluoroacetyl protecting group is the relative ease and mildness of its removal. researchgate.net Trifluoroacetamides and trifluoroacetate (B77799) esters are labile to basic hydrolysis. commonorganicchemistry.com The deprotection can often be achieved under mild conditions, such as using potassium carbonate in aqueous methanol (B129727) at room temperature. commonorganicchemistry.com Solvolysis, for instance with an alcohol like methanol or ethanol, is also a common and gentle method for cleaving the trifluoroacetyl group from both nitrogen and oxygen. researchgate.netgoogle.com In some cases, selective deprotection can be achieved. For instance, mild conditions using an alcohol can selectively remove one fluoroacyl protecting group from a di-amine derivative. google.com The choice of deprotection conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule, allowing for strategic and selective unmasking of the protected amine or alcohol.

Synthesis of Imidazole Derivatives

The reactivity of this compound and related trifluoroacetylated compounds makes them valuable intermediates and reagents in the synthesis of a variety of complex imidazole derivatives. Their application ranges from participating in ring transformation reactions to acting as potent acylating agents.

Utilization in Ring Transformations

Trifluoroacetylated precursors play a significant role in ring transformation reactions to generate substituted imidazole cores. One notable method involves the synthesis of 5-trifluoroacetylimidazoles from mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. nih.gov These mesoionic compounds, which are derived from the reaction between N-acyl-N-alkylglycines and trifluoroacetic anhydride (B1165640), react with amidines. nih.gov The reaction proceeds through an initial nucleophilic attack of the amidine on the C-2 position of the oxazolium ring, leading to a ring transformation that yields 5-trifluoroacetylimidazoles in moderate amounts. nih.gov

Another effective strategy for synthesizing 5-(trifluoroacetyl)imidazoles utilizes an aza-Michael initiated ring closure (MIRC) reaction. benthamdirect.comresearchgate.net In this approach, trifluoromethyl(α-bromoalkenyl)ketones react with benzimidamides. benthamdirect.com The process involves the formation of an aza-Michael adduct, which then undergoes an intramolecular nucleophilic substitution, followed by spontaneous aromatization to form the stable imidazole ring. benthamdirect.comresearchgate.net Researchers have noted that the yield of the target trifluoroacetylated imidazoles can be enhanced through the addition of mild oxidizing agents. benthamdirect.comresearchgate.net

Table 1: Ring Transformation Methods for Synthesizing Trifluoroacetylated Imidazoles

Starting MaterialsReagentsProduct TypeKey Mechanism
Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olatesAmidines5-TrifluoroacetylimidazolesAttack on C-2 position, leading to ring opening and recyclization. nih.gov
Trifluoromethyl(α-bromoalkenyl)ketonesBenzimidamides5-(Trifluoroacetyl)imidazolesAza-Michael addition followed by intramolecular cyclization and aromatization. benthamdirect.comresearchgate.net

Acylation Reactions for Diverse Imidazole Structures

This compound is a highly effective reagent for introducing the trifluoroacetyl group into various molecules, a process known as trifluoroacetylation. sigmaaldrich.comsigmaaldrich.com N-acyl imidazoles, such as this compound, are significantly more reactive toward nucleophiles compared to typical amides. nih.gov This heightened reactivity stems from the fact that the imidazole ring is an excellent leaving group, which makes the carbonyl carbon of the trifluoroacetyl group highly electrophilic and susceptible to nucleophilic attack. nih.govsmolecule.com

This reagent is widely employed for the trifluoroacetylation of primary and secondary amines, alcohols, and phenols. sigmaaldrich.comsmolecule.com Its specificity and efficiency make it a valuable tool in organic synthesis, particularly in protecting group strategies and in modifying the properties of molecules for applications in medicinal chemistry and materials science. smolecule.com For instance, it has been used as a derivatization reagent for the analysis of various compounds, such as ethanolamine (B43304) phospholipid-alkenal Michael adducts and quinolinic acid, via gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.com This reactivity allows for the creation of a diverse range of structures that can contain other imidazole moieties or various functional groups.

Precursor in Specialized Syntheses

Beyond its role in creating imidazole derivatives, this compound serves as a crucial precursor in the synthesis of specialized materials, including ionic liquids and other advanced fluorinated compounds.

Ionic Liquids Synthesis and Their Tunable Properties

This compound is a key building block in the synthesis of imidazole-based ionic liquids. smolecule.com Ionic liquids are salts that are in a liquid state under relatively low temperatures, and their properties can be finely tuned by modifying the structure of their cation or anion. smolecule.com The incorporation of fluorine-containing groups, such as the trifluoroacetyl group, into the imidazolium (B1220033) cation is a common strategy to alter these properties for specific applications in fields like electrochemistry, catalysis, and separation science. smolecule.com

A documented synthesis involves a multi-step process to produce a 1-pentyl-3-trifluoroacetyl imidazolium-based ionic liquid. The process typically begins with the alkylation of imidazole, followed by a trifluoroacetylation step. By introducing the trifluoroacetyl group to the imidazolium cation, researchers can modify key characteristics of the resulting ionic liquid, such as its viscosity, solubility, and electrochemical stability. This ability to tune the properties of ionic liquids by chemical modification makes them highly versatile materials for various advanced applications. smolecule.com

Advanced Fluorinated Compound Synthesis

The synthesis of fluorinated organic compounds is of immense interest in modern chemistry, particularly for the development of pharmaceuticals and advanced materials, as the inclusion of fluorine can dramatically alter a molecule's biological and physical properties. tcichemicals.commdpi.com this compound serves as an important reagent in this field by providing a direct and efficient method for trifluoroacetylation. sigmaaldrich.com

The introduction of a trifluoroacetyl group can enhance metabolic stability, improve bioavailability, and modify the interaction of a drug candidate with its biological target. smolecule.com Phenanthroline derivatives that incorporate a fluorinated imidazole ring, for example, have been investigated as effective anti-neoplastic agents. nih.gov The use of reagents like this compound allows synthetic chemists to strategically place trifluoroacetyl moieties onto a wide array of molecular scaffolds, thereby facilitating the creation of novel and advanced fluorinated compounds with desired properties. sigmaaldrich.comsmolecule.com

Analytical and Biochemical Applications of 1 Trifluoroacetyl Imidazole

Detection of Chemical Warfare Agent Degradation Products

A significant application of TFAI is in the detection and analysis of degradation products of chemical warfare agents (CWAs). sigmaaldrich.comscientificlabs.co.uk The breakdown products of CWAs are often polar and non-volatile, making them difficult to analyze directly by GC. chromatographyonline.comresearchgate.net Derivatization with TFAI is a key step in making these compounds suitable for GC-MS analysis.

Thiodiglycol (B106055) (TDG) is a primary hydrolysis product of sulfur mustard, a blister agent. researchgate.netrsc.org TDG can be further oxidized in the environment to thiodiglycol sulfoxide (B87167) (TDGO). rsc.org The detection of TDG and TDGO can indicate the past presence or use of sulfur mustard. rsc.org

TFAI is an effective derivatization reagent for the analysis of both TDG and TDGO. researchgate.netresearchgate.net The derivatization reaction converts these polar compounds into more volatile trifluoroacetyl derivatives, which can then be readily analyzed by GC-MS. researchgate.net This method has been successfully applied to detect TDG and TDGO in various matrices, including water and sediment samples. researchgate.net The use of TFAI has been shown to significantly improve the limit of detection for TDG. researchgate.netsigmaaldrich.com

GC-MS/MS: This technique provides high selectivity and sensitivity by using selected reaction monitoring (SRM). researchgate.net In this mode, a specific precursor ion of the derivatized analyte is selected and then fragmented, and a specific product ion is monitored. This reduces background noise and allows for very low detection limits. A GC-MS/MS method has been developed and validated for the analysis of TFAI derivatives of TDG and TDGO, achieving limits of detection of 0.01 ng/mL for TDG and 5 ng/mL for TDGO in water samples. researchgate.netsigmaaldrich.com

GC-AED: An atomic emission detector can be used to selectively detect elements. For the analysis of sulfur-containing compounds like TDG and TDGO, the detector can be set to monitor the sulfur emission line at 181 nm. researchgate.netsigmaaldrich.com This provides high selectivity for sulfur-containing compounds, complementing the data obtained from mass spectrometry.

The development of these methods, incorporating TFAI derivatization, has been crucial for environmental monitoring and verification activities related to the Chemical Weapons Convention. chromatographyonline.com

Analytical Technique Principle Advantages for TDG/TDGO Analysis
GC-MS/MS Selects a precursor ion, fragments it, and detects a specific product ion. nih.gov High selectivity and sensitivity, low limits of detection. researchgate.netsigmaaldrich.com

| GC-AED | Detects atomic emission from elements in the sample. | High selectivity for sulfur-containing compounds. researchgate.netsigmaaldrich.com |

Sensitivity and Background Considerations in Derivatization for CWA Detection

In the analysis of chemical warfare agents (CWAs), particularly their degradation products, derivatization is a crucial step to enhance volatility and improve chromatographic separation and detection by gas chromatography-mass spectrometry (GC-MS). 1-(Trifluoroacetyl)imidazole (TFAI) has been investigated as a derivatizing reagent for the detection of mustard gas degradation products, specifically thiodiglycol (TDG) and thiodiglycol sulfoxide (TDGO).

A key advantage of using TFAI is the formation of trifluoroacetyl derivatives, which exhibit clean total ion chromatograms in GC-MS analysis. This leads to a reduction in background noise and improved sensitivity compared to other derivatization methods, such as silylation. For instance, in the analysis of TDG and TDGO, derivatization with TFAI allows for detection with high sensitivity. One study reported a method for detecting these degradation products in water and sediment samples using GC-tandem mass spectrometry (GC-MS/MS) after derivatization with TFAI. The selected reaction monitoring (SRM) mode of tandem mass spectrometry was utilized for the analysis of the resulting TDG and TDGO derivatives.

The conditions for TFAI derivatization have been optimized to be rapid and occur under mild conditions. This is a significant advantage over other reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which requires more stringent conditions and longer reaction times. The use of TFAI for derivatization has been shown to significantly lower the limit of detection (LOD) for TDG by two orders of magnitude compared to silyl (B83357) derivatizing agents. In one study, the LOD for TDG and TDGO in water samples after TFAI derivatization were determined to be 0.01 ng/mL and 5 ng/mL, respectively. This high sensitivity is critical for the verification of the Chemical Weapons Convention, where trace-level detection is often necessary.

The negative ion chemical ionization (NICI) analysis of the trifluoroacetyl derivatives provides pseudo-molecular weight information, further aiding in the confident identification of the target analytes. The low detection limits achieved with TFAI derivatization underscore its utility in forensic and environmental analysis for the retrospective identification of mustard gas exposure.

AnalyteDerivatizing AgentAnalytical MethodLimit of Detection (LOD)Reference
Thiodiglycol (TDG)This compound (TFAI)GC-MS/MS0.01 ng/mL nih.gov
Thiodiglycol sulfoxide (TDGO)This compound (TFAI)GC-MS/MS5 ng/mL nih.gov

Biochemical Research Applications

While this compound is a well-established reagent in analytical chemistry for derivatization, its specific applications in biochemical research, particularly in enzyme inhibition and the study of protein and nucleic acid interactions, are not as extensively documented in publicly available scientific literature. The trifluoroacetyl group is a potent acylating agent, suggesting potential reactivity towards nucleophilic residues in biomolecules. However, detailed studies focusing on this compound in the following biochemical contexts are limited.

Reagent in Enzyme Inhibition Studies

The imidazole (B134444) moiety is present in many biologically active molecules and has been implicated in the inhibition of various enzymes. For instance, imidazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. nih.govnih.gov The inhibitory mechanism of these derivatives often involves interaction with the active site of the enzyme. However, specific studies detailing the use of this compound as an enzyme inhibitor, or investigations into its kinetic parameters of inhibition, are not readily found in the current body of scientific literature. The high reactivity of the trifluoroacetyl group would likely lead to covalent modification of the enzyme, potentially causing irreversible inhibition, but this has not been specifically demonstrated for this compound.

Studies on Protein Interactions

The study of protein-protein interactions is fundamental to understanding cellular processes. Chemical cross-linking and protein modification are common techniques used to investigate these interactions. While imidazole and its derivatives can influence protein-protein interactions, often in the context of metal affinity chromatography, there is a lack of specific research employing this compound for this purpose. The trifluoroacetylation of lysine (B10760008) residues or other nucleophilic amino acids by this reagent could potentially be used to probe protein structure and interactions. However, detailed protocols or research findings on the use of this compound as a tool to study protein interactions are not described in the available literature.

Interaction with Biological Molecules: Proteins and Nucleic Acids

This compound, as a reactive acylating agent, has the potential to interact with various nucleophilic sites on proteins and nucleic acids. The trifluoroacetylation of amino groups on amino acids and the exocyclic amino groups of nucleotides is chemically plausible. Studies on a related compound, trifluoroacetaldehyde, have shown its reactivity towards the amino groups of ATP, GMP, and CMP, forming stable imines. springernature.com This suggests that this compound could similarly modify these biological macromolecules. However, specific studies that have utilized this compound to investigate these interactions, or to probe the structure and function of proteins and nucleic acids through such modifications, are not currently available in the scientific literature.

Medicinal Chemistry and Biological Activity of 1 Trifluoroacetyl Imidazole and Its Derivatives

Role in Drug Discovery and Development

The development of novel therapeutic agents is a complex process where the optimization of a lead compound's properties is crucial for its success. Imidazole (B134444) derivatives are central to this process, exhibiting a wide array of pharmacological activities. researchgate.net

Modification of Drug Candidate Properties: Bioavailability and Metabolic Stability

A significant challenge in drug development is engineering molecules with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. nih.gov Metabolic stability is a critical parameter, as rapid metabolism can lead to low bioavailability and a short duration of action, requiring more frequent dosing. ias.ac.inbohrium.com The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoroacetyl group provided by 1-(Trifluoroacetyl)imidazole, is a widely recognized strategy to enhance metabolic stability. nih.gov

Fluorination can block metabolically labile sites on a drug candidate, preventing enzymatic degradation by cytochrome P450 enzymes. nih.gov For instance, trifluoromethyl ketones have been explored as potent histone deacetylase (HDAC) inhibitors, but they often suffer from rapid metabolic reduction to inactive alcohols. nih.gov Research into overcoming this limitation has led to the design of more stable variants, underscoring the importance of modifying such fluorinated groups to prevent metabolic inactivation. nih.gov Studies on other trifluoroacetyl-containing compounds, such as 5-(trifluoroacetyl)thiophene-2-carboxamides, have also highlighted the need to optimize for metabolic stability to achieve desired cell-based activity. researchgate.net By strategically using reagents like this compound, medicinal chemists can introduce the trifluoroacetyl group to enhance a drug candidate's resistance to metabolic breakdown, thereby improving its pharmacokinetic profile. nih.gov

Exploration in Anti-Cancer and Anti-Fungal Agents

The imidazole scaffold is a cornerstone in the development of anti-cancer and anti-fungal agents. nih.govnih.gov Numerous imidazole-containing drugs, such as dacarbazine (B1669748) and bendamustine, are used in cancer therapy, targeting various biological pathways including DNA synthesis and kinase signaling. nih.govnih.gov Similarly, azole antifungals, which include imidazoles like ketoconazole, act by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov

The derivatization of the imidazole core is a key strategy for discovering new agents with improved potency and spectrum of activity. The introduction of a trifluoroacetyl group via this compound, or the related trifluoromethyl group, has been shown to be beneficial. For example, novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents have demonstrated significant antifungal activity against pathogenic strains like Candida albicans and Aspergillus niger. nih.gov The electron-withdrawing nature of these groups can be crucial for biological activity. nih.gov The development of fused heterocyclic systems, such as imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles, has also yielded compounds with promising dual antimicrobial and anticancer activities. mdpi.com These findings suggest that this compound is a valuable tool for synthesizing novel imidazole derivatives in the ongoing search for more effective anti-cancer and anti-fungal therapies.

Antibacterial Properties of Imidazole Derivatives

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. researchgate.net Imidazole derivatives have long been a fertile ground for the discovery of such compounds. nih.govmdpi.com Their mechanisms of action are diverse, including the disruption of DNA, inhibition of protein synthesis, and interference with cell wall integrity. mdpi.comnih.gov

Synthetic efforts have produced a wide range of imidazole-based compounds with significant antibacterial activity. For example, molecular hybrids combining the imidazole moiety with other pharmacophores, such as quinolones or 1,3,4-oxadiazoles, have been synthesized and shown to be potent against both Gram-positive and Gram-negative bacteria. researchgate.net The nitroimidazole class, in particular, is well-known for its effectiveness against anaerobic bacteria and protozoa. researchgate.net Research has shown that even simple N-substituted imidazoles can exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov The incorporation of fluorine-containing groups is also a relevant strategy in this field, with fluorinated chalcones showing potent antibacterial effects. nih.gov This highlights the potential for using this compound to create novel derivatives as part of the effort to develop next-generation antibiotics.

Interaction with Biological Targets

Understanding how a drug molecule interacts with its biological target at a molecular level is fundamental to rational drug design. Computational methods like molecular docking are invaluable for predicting these interactions and guiding the synthesis of more potent and selective compounds.

Studies on Enzyme Coupling and Inhibition (e.g., Phosphodiesterase-3, Guanylate Cyclase)

This compound has been investigated for its potential interaction with key enzymes involved in cellular signaling, such as Phosphodiesterase-3 (PDE3) and Guanylate Cyclase. researchgate.net These enzymes are important therapeutic targets; for instance, PDE inhibitors are used to treat conditions like heart failure and inflammation, while modulators of guanylate cyclase are explored for cardiovascular diseases. nih.govtexilajournal.com

A theoretical study evaluated the coupling of twenty different imidazole derivatives, including this compound, with both PDE3 and guanylate cyclase enzymes. The results suggested that this compound, among other derivatives, could potentially induce changes in the biological activity of both enzymes. researchgate.net Such studies are crucial first steps in identifying novel enzyme modulators, indicating that derivatives of this compound could serve as scaffolds for developing new inhibitors or activators for these important enzyme targets. researchgate.net

Molecular Docking Studies of Imidazole Derivatives with Proteins

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its protein target. researchgate.net This method has been extensively applied to imidazole derivatives to elucidate their mechanisms of action and guide the design of new therapeutic agents. ias.ac.in

In a theoretical evaluation, this compound was docked against the enzymes phosphodiesterase-3 and guanylate cyclase to assess its binding potential. researchgate.net Beyond this specific compound, a vast body of research demonstrates the utility of docking for other imidazole derivatives against a wide range of protein targets.

The following table summarizes findings from various molecular docking studies on different imidazole derivatives, illustrating the diverse applications of this compound class.

Imidazole Derivative ClassProtein TargetTherapeutic AreaKey FindingsSource
This compoundPhosphodiesterase-3 (PDE3), Guanylate CyclaseCardiovascularTheoretically evaluated for potential interaction and modulation of enzyme activity. researchgate.net
Imidazole-based compoundsLanosterol 14-α-demethylase (CYP51)AntifungalDocking studies help understand how these compounds inhibit ergosterol synthesis, a key pathway in fungi. nih.gov
Imidazo[1,2-a]pyridine-triazolesPI3KαAnti-CancerCompounds showed effective H-bonding and pi-pi stacking interactions with key residues in the active site.
Imidazole-chalconesEGFR Kinase DomainAnti-CancerDesigned compounds showed potential to dock into the active site with significant binding energy, forming hydrogen bonds and hydrophobic interactions. researchgate.net
Fused Imidazole-Triazole-Thiazole moleculesBacterial Gyrase B, Penicillin-Binding Protein 4 (PBP4)AntibacterialSynthesized compounds revealed strong binding affinities for key bacterial enzymes, correlating with their observed antibacterial activity. ias.ac.in

These studies collectively demonstrate that the imidazole scaffold can be effectively modified to target a wide array of proteins. Molecular docking serves as an essential tool to rationalize the structure-activity relationships and to design next-generation inhibitors with improved potency and selectivity. researchgate.net

Pharmacological Potential of Trifluoromethylated Compounds

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry, significantly enhancing the pharmacological potential of drug candidates. mdpi.comhovione.com This small functional group can profoundly influence a compound's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, binding selectivity, and bioavailability. nih.gov The unique characteristics of the trifluoromethyl group, such as its high electronegativity, strong electron-withdrawing nature, and the stability of the carbon-fluorine bond, contribute to its widespread use in the design of new chemical entities. mdpi.commdpi.com

One of the primary advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation. mdpi.com This increased stability can prolong the half-life of a drug, reducing the required dose and frequency of administration. bohrium.com Furthermore, replacing a hydrogen atom with a fluorine-containing group can block metabolic hotspots on a molecule, a well-established strategy for improving a drug's pharmacokinetic profile. mdpi.com

From a pharmacodynamic perspective, the trifluoromethyl group can significantly enhance the binding affinity of a compound to its biological target. mdpi.com Its strong electron-withdrawing nature can alter the electronic properties of an aromatic ring, which can lead to improved hydrogen bonding and electrostatic interactions with the target protein. mdpi.com The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also increase the affinity and selectivity of a drug for its target receptor. bohrium.com An example of this is the inclusion of a -CF3 group in the para-position of a phenolic ring, which was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog. mdpi.com

The significance of the trifluoromethyl group in drug development is underscored by the large number of FDA-approved drugs that contain this moiety. mdpi.com Fluorine-containing compounds represent a substantial portion of the best-selling drug molecules. mdpi.com The strategic incorporation of trifluoromethyl groups has led to the development of therapeutically valuable compounds with improved efficacy and reduced side effects across various fields, including antiviral, antifungal, and anticancer drug discovery. nih.gov

Table 1: Impact of Trifluoromethyl Group on Drug Properties

Property Effect of Trifluoromethyl Group Reference
Metabolic Stability Increased due to the high strength of the C-F bond, leading to a longer drug half-life. mdpi.com
Lipophilicity Enhanced, which can improve membrane permeability and absorption. mdpi.com
Binding Affinity Increased through enhanced hydrogen bonding and electrostatic interactions. mdpi.com
Bioavailability Often improved, including better penetration of the blood-brain barrier. mdpi.com
Pharmacological Activity Can lead to significantly increased potency and selectivity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Trifluoroacetylated Imidazoles

A comprehensive review of the scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on trifluoroacetylated imidazoles. While the pharmacological importance of both imidazole derivatives and trifluoromethylated compounds is well-established, detailed investigations into how systematic structural modifications of trifluoroacetylated imidazoles affect their biological activity are not extensively reported.

The existing research on imidazole derivatives covers a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemijournal.com SAR studies on various classes of imidazole derivatives have provided valuable insights for the rational design of new therapeutic agents. researchgate.net Similarly, the profound impact of the trifluoromethyl group on the pharmacological profiles of drug candidates is widely recognized and has been the subject of numerous reviews. mdpi.commdpi.com

Advanced Research Directions and Future Perspectives

Novel Applications in Material Science

The introduction of trifluoromethyl groups into materials can dramatically alter their properties, imparting enhanced thermal stability, chemical resistance, and specific optical and surface characteristics. 1-(Trifluoroacetyl)imidazole serves as a key reagent in this area, facilitating the development of advanced materials.

The incorporation of trifluoroacetyl groups into polymer backbones or as pendant groups is a strategy to create high-performance materials. Imidazole-based compounds are instrumental in developing functional polymers and coatings. nih.gov For instance, research into protective coatings for materials like polycarbonate (PC) has shown that imidazole-based curing agents can produce highly transparent coatings with significantly improved scratch resistance and flame retardancy. researchgate.netbohrium.com One study detailed a rapid-curing coating composed of an imidazole-based flame-retardant agent and epoxy-oligosiloxane, which improved the pencil hardness of PC film from 2B to 6H and allowed the material to self-extinguish in vertical burning tests. bohrium.com The trifluoroacetyl group, known for its electron-withdrawing nature and hydrophobicity, can further enhance these properties, leading to polymers and coatings with low surface energy, high thermal stability, and increased resistance to chemical degradation. The design of novel imidazole-containing polymers is considered an emerging and exciting field. researchgate.net

Table 1: Enhancement of Polycarbonate (PC) Film Properties with Imidazole-Based Coating

Property Uncoated PC Film PC Film with DA-AE Coating
Pencil Hardness 2B 6H
Limiting Oxygen Index Not Specified 27.1%
Peak Heat Release Rate Baseline 49.1% Reduction
Vertical Burn Test Burns Self-extinguishing (1.2 s)

Data sourced from a study on imidazole-based flame-retardant curing agents. bohrium.com

This compound is a precursor in the synthesis of specialized ionic liquids, which are valued as catalysts in various chemical processes. smolecule.com Imidazole-based ionic liquids, such as 1-butyl-3-methylimidazole acetate (B1210297) ([BMIm][OAc]), have demonstrated excellent catalytic activity in the methanolysis of polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), facilitating a green and mild pathway for chemical recycling. rsc.org The unique properties of the trifluoroacetyl group can be used to tune the solubility, stability, and catalytic activity of such ionic liquids. By modifying the imidazole (B134444) nitrogen with a trifluoroacetyl group, it is possible to create catalysts with tailored Lewis acidity and phase-separable properties, which are highly desirable in industrial chemical synthesis.

Green Chemistry Approaches in Synthesis and Application

Modern chemical synthesis is increasingly driven by the principles of green chemistry, focusing on eco-friendly and efficient processes. Research on imidazole synthesis has explored methods like microwave-assisted synthesis and the use of recyclable catalysts to improve sustainability. rsc.orgorientjchem.org Microwave irradiation, for example, can enhance reaction rates and reduce reaction times, leading to a more efficient and environmentally friendly process for producing imidazole derivatives. orientjchem.org Furthermore, the development of highly efficient, recyclable catalysts such as HBF4–SiO2 for imidazole synthesis aligns with green chemistry goals. rsc.org In the context of applications, imidazole-based ionic liquids are being used as metal-free catalysts for polymer degradation, offering a sustainable alternative to traditional heavy-metal catalysts. rsc.org These approaches can be adapted for the synthesis and use of this compound, minimizing waste and energy consumption.

Computational Design of Novel this compound Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, minimizing the need for extensive trial-and-error synthesis. For imidazole derivatives, including this compound, computational studies using methods like Density Functional Theory (DFT) are employed to predict structural, electronic, and nonlinear optical properties. researchgate.net Such studies can analyze reactive sites through Molecular Electrostatic Potential (MEP) analysis and predict the stability of different molecular conformations. researchgate.net Molecular docking simulations are another crucial tool, used to investigate the interaction of designed compounds with biological targets, such as proteins or enzymes, which is essential in drug discovery. researchgate.netrsc.org These in silico techniques accelerate the development of novel this compound derivatives with tailored reactivity for specific synthetic applications or enhanced biological activity. nih.gov

Table 2: Computational Methods in the Design of Imidazole Derivatives

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Analysis of molecular structure and electronics Vibrational spectra, electronic properties, stable conformers
Molecular Electrostatic Potential (MEP) Identification of reactive sites Electrophilic and nucleophilic attack sites
Molecular Docking Prediction of binding affinity to biological targets Ligand-protein interactions, inhibitory activity

These methods are applied to imidazole derivatives to guide the synthesis of novel compounds. researchgate.netrsc.org

Integration with High-Throughput Screening for New Applications

High-Throughput Screening (HTS) is a key technology in modern research, allowing for the rapid testing of large numbers of chemical compounds for a specific activity. nih.gov This methodology is critical for discovering new applications for existing molecules, a process known as drug repurposing. nih.gov For a versatile reagent like this compound and its derivatives, HTS can be employed to uncover novel catalytic, biological, or materials science applications. For example, libraries of trifluoroacetylated compounds derived from this compound could be screened for inhibitory activity against new biological targets, such as enzymes involved in disease pathways. nih.gov The development of robust HTS assays, often based on fluorescence or luminescence, is essential for efficiently screening large compound libraries and identifying "hits" for further investigation. nih.govresearchgate.net

Emerging Roles in Interdisciplinary Research Fields

The unique properties conferred by the trifluoroacetyl group make this compound a valuable tool in a range of interdisciplinary fields.

Medicinal Chemistry and Chemical Biology : The trifluoroacetyl group can improve the metabolic stability and bioavailability of potential drug candidates. smolecule.com this compound allows for the precise introduction of this group onto complex molecules, enabling researchers to study structure-activity relationships and develop new therapeutic agents. smolecule.com

Analytical Chemistry : It is used as a derivatization agent to improve the volatility and detection of analytes, such as chemical warfare agent degradation products, in gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

Agrochemicals : The imidazole scaffold is present in many fungicides and herbicides. nih.gov The development of novel trifluoroacetylated imidazole derivatives could lead to new agrochemicals with enhanced potency and selectivity.

The continued exploration of this compound's reactivity and properties promises to unlock further innovative applications across the scientific disciplines.

Q & A

Basic Questions

Q. What is the primary application of 1-(Trifluoroacetyl)imidazole in analytical chemistry, and how does it compare to other derivatization reagents?

  • Answer : this compound (TFAI) is widely used as a derivatization reagent in gas chromatography (GC) to enhance the volatility and detectability of polar compounds (e.g., alcohols, amines). Its trifluoroacetyl group reacts efficiently with hydroxyl or amino groups, forming stable derivatives. Compared to alternatives like heptafluorobutyryl anhydride (HFBA), TFAI offers faster reaction kinetics and reduced byproduct formation due to its imidazole leaving group .

Q. What are the critical safety considerations when handling this compound?

  • Answer : TFAI is flammable (H226) and may cause respiratory irritation (H335). Key precautions include:

  • Storage at 2–8°C in a tightly sealed container.
  • Use in a fume hood with PPE (gloves, goggles).
  • Avoid contact with moisture to prevent hydrolysis.
    Hazard statements and handling protocols are detailed in its SDS .

Q. How is this compound synthesized, and what is its molecular characterization data?

  • Answer : TFAI is synthesized via the reaction of imidazole with trifluoroacetic anhydride. Key characterization data includes:

  • Molecular formula : C5_5H3_3F3_3N2_2O
  • CAS No. : 1546-79-8
  • Purity : ≥97.5% (derivatization grade)
  • Density : 1.442 g/mL at 20°C
    These properties ensure reproducibility in analytical workflows .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatization using this compound to maximize yield and minimize side reactions?

  • Answer : Optimization involves:

  • Solvent selection : Pyridine is often used as a catalyst and proton scavenger.
  • Temperature : Reactions typically proceed at 60–80°C for 30–60 minutes.
  • Molar ratio : A 2:1 excess of TFAI to analyte ensures complete derivatization.
    Solvent-free methods (e.g., neat conditions) may further reduce side reactions, as demonstrated in imidazole derivative syntheses .

Q. What analytical techniques are most effective for characterizing trifluoroacetylated products, and how do they resolve structural ambiguities?

  • Answer :

  • GC-MS : Monitors derivatization efficiency and quantifies products.
  • 19^{19}F NMR : Detects trifluoroacetyl groups (δ ~ -70 to -75 ppm) and confirms regioselectivity.
  • Elemental analysis : Validates stoichiometry (e.g., C 76.64%, N 6.16% in related imidazole derivatives) .

Q. How does the choice of derivatization reagent impact the detection limits of GC-based methods for trace analytes?

  • Answer : TFAI’s high reactivity allows derivatization at lower concentrations (ng/mL range) compared to less reactive agents like pentafluoropropionic anhydride (PFPA). This improves sensitivity for trace analytes, such as endogenous metabolites in biomarker studies. However, matrix effects (e.g., biological samples) may require cleanup steps (e.g., SPE) to avoid interference .

Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction systems?

  • Answer :

  • Storage : Use anhydrous solvents (e.g., acetonitrile) and desiccants.
  • In situ derivatization : Perform reactions under anhydrous conditions with molecular sieves.
  • Stabilizers : Additives like trimethylsilyl chloride can scavenge moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.